molecular formula C17H22ClNO3 B2364474 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide CAS No. 2097936-13-3

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide

Cat. No.: B2364474
CAS No.: 2097936-13-3
M. Wt: 323.82
InChI Key: QEQOVKMSZBBNCB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide ( 2097936-13-3) is a proprietary chemical compound supplied for advanced research and development purposes. This compound has a molecular formula of C17H22ClNO3 and a molecular weight of 323.81 g/mol . Its structure features both a chlorophenoxy moiety and a hydroxycyclohexenyl group, making it a valuable intermediate for researchers in medicinal chemistry and agrochemical sciences . The specific mechanism of action and full biological profile of this compound are areas of active investigation. It is presented as a high-purity building block for creating novel compounds or for screening in biological assays. Researchers can utilize this material in exploratory studies, including but not limited to, the synthesis of more complex molecules and the investigation of structure-activity relationships. This product is intended for use in a laboratory setting by qualified professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQOVKMSZBBNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Properties

The target compound 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide exhibits several key structural features:

  • A 4-chlorophenoxy moiety attached to a quaternary carbon
  • A 2-methylpropanoyl backbone forming an amide linkage
  • A 1-hydroxycyclohex-2-en-1-yl methyl substituent as the amine component

The compound's IUPAC name reflects its complex structure, with specific stereochemical considerations around the cyclohexene ring. Its molecular identity is further defined by the following parameters:

Parameter Value
CAS Number 2097936-13-3
Molecular Formula C17H22ClNO3
Molecular Weight 323.82 g/mol
SMILES Notation CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl
Standard InChI InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20)
Standard InChI Key QEQOVKMSZBBNCB-UHFFFAOYSA-N

Physical and Chemical Properties

This compound possesses distinct chemical properties that influence its synthesis approach:

  • The amide linkage demonstrates moderate reactivity toward hydrolysis
  • The cyclohexene unit presents a site for potential oxidation or addition reactions
  • The tertiary alcohol functionality requires protection during certain synthetic operations
  • The chlorophenoxy group exhibits electron-withdrawing characteristics that affect reactivity

General Synthetic Strategy

The synthesis of this compound involves multiple steps with careful consideration of functional group compatibility. Based on retrosynthetic analysis, the preparation can be approached through three primary disconnections:

Retrosynthetic Analysis

The synthesis planning for the target molecule follows strategic disconnections:

  • Amide formation between a carboxylic acid derivative and the amine component
  • Preparation of the 2-(4-chlorophenoxy)-2-methylpropanoic acid precursor
  • Synthesis of the (1-hydroxycyclohex-2-en-1-yl)methylamine component

This approach allows for convergent synthesis, where key intermediates are prepared separately and combined in the final stages.

Key Synthetic Intermediates

The preparation requires synthesis of two principal intermediates:

  • 2-(4-chlorophenoxy)-2-methylpropanoic acid (or its reactive derivative)
  • (1-hydroxycyclohex-2-en-1-yl)methylamine (or a protected form)

Both intermediates present unique synthetic challenges that must be addressed through appropriate methodologies.

Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic Acid

Starting Material Selection

The synthesis of the acid component begins with commercially available precursors:

  • 2-methylpropanoic acid (isobutyric acid)
  • 4-chlorophenol
  • Appropriate halogenating agents for α-halogenation

α-Halogenation Approach

One established route involves α-halogenation of isobutyric acid followed by nucleophilic substitution:

  • α-Bromination of isobutyric acid using bromine and a catalyst (e.g., phosphorus tribromide)
  • Nucleophilic substitution with 4-chlorophenol under basic conditions (typically potassium carbonate in DMF or acetone)

The reaction proceeds via:

(CH3)2CHCOOH → (CH3)2CBrCOOH → (CH3)2C(OC6H4Cl-p)COOH

Alternative Approach via Alcohol Intermediate

An alternative route utilizes 2-(4-chlorophenoxy)-2-methylpropan-1-ol as a key intermediate:

  • Synthesis of 2-(4-chlorophenoxy)-2-methylpropan-1-ol from 4-chlorophenol and 2-methyl-1,2-epoxypropane
  • Oxidation of the alcohol to the corresponding carboxylic acid

This approach is supported by the existence of the alcohol intermediate with CAS number 14200-96-5.

Reaction Conditions and Optimization

The etherification reaction typically employs the following conditions:

Parameter Optimal Range
Temperature 60-80°C
Solvent DMF or Acetone
Base K2CO3 or Cs2CO3
Reaction Time 4-8 hours
Catalyst (optional) Phase transfer catalysts such as tetrabutylammonium bromide

Yields are typically in the range of 75-85% for the etherification step.

Synthesis of (1-hydroxycyclohex-2-en-1-yl)methylamine

Cyclohexenone Approach

The amine component can be synthesized starting from cyclohexenone:

  • Addition of a protected aminomethyl nucleophile to cyclohexenone
  • Reduction of the resulting ketone to the tertiary alcohol
  • Deprotection of the amine functionality

Grignard Addition to Cyclohexanone Derivatives

An alternative approach involves:

  • Preparation of N-protected aminomethylmagnesium bromide
  • Addition to 2-cyclohexenone to form the tertiary alcohol
  • Deprotection of the nitrogen-protecting group

Considerations for Stereoselectivity

The hydroxyl group at the cyclohexene ring junction can exist in different stereochemical orientations. Controlling this stereochemistry may require:

  • Asymmetric reduction methods
  • Stereoselective nucleophilic additions
  • Resolution of racemic mixtures

Final Amide Coupling Reaction

Coupling Reagents and Conditions

The formation of the amide bond between the acid and amine components typically employs modern coupling reagents:

Coupling Reagent Advantages Typical Yields
EDC/HOBt Water-soluble byproducts, mild conditions 70-85%
HATU High efficiency, suitable for hindered substrates 80-90%
PyBOP Low racemization, stable activation 75-85%
T3P Low epimerization, easy workup 75-90%

Procedure for Amide Formation

A typical procedure involves:

  • Activation of 2-(4-chlorophenoxy)-2-methylpropanoic acid with the coupling reagent in an appropriate solvent (DCM, THF, or DMF)
  • Addition of (1-hydroxycyclohex-2-en-1-yl)methylamine and a tertiary amine base (DIPEA or TEA)
  • Stirring at room temperature for 6-24 hours
  • Aqueous workup and purification

Alternative Coupling Methods

Several alternative methods can be employed:

  • Conversion of the acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine
  • Mixed anhydride methods using isobutyl chloroformate
  • Activation as an NHS ester followed by aminolysis

Protection and Deprotection Strategies

Protecting Group Selection

The synthesis requires careful consideration of protecting groups:

Functional Group Recommended Protection Deprotection Conditions
Tertiary alcohol TMS or TBDMS ethers TBAF in THF or mild acid
Primary amine Boc or Cbz TFA/DCM or H2/Pd-C
Carboxylic acid Methyl or ethyl esters LiOH or NaOH hydrolysis

Orthogonal Protection Schemes

When multiple functional groups require protection, orthogonal schemes must be employed to allow selective deprotection without affecting other protected functionalities.

Complete Synthetic Pathway

Convergent Synthesis Approach

The most efficient approach combines the previously discussed methods in a convergent manner:

  • Synthesize 2-(4-chlorophenoxy)-2-methylpropanoic acid

    • Starting from isobutyric acid via α-bromination
    • Substitution with 4-chlorophenol under basic conditions
    • Hydrolysis if an ester intermediate is used
  • Prepare (1-hydroxycyclohex-2-en-1-yl)methylamine

    • Grignard addition to 2-cyclohexenone using protected aminomethyl nucleophile
    • Deprotection to reveal the primary amine
  • Couple the two components using EDC/HOBt or HATU

    • Activation of the carboxylic acid
    • Addition of the amine component
    • Workup and purification

One-Pot Sequential Approach

In some cases, a one-pot sequential approach may be beneficial:

  • Generate the acid chloride of 2-(4-chlorophenoxy)-2-methylpropanoic acid in situ
  • Add the amine component directly to the reaction mixture
  • Complete the reaction with a suitable base to neutralize generated HCl

Yield Optimization

Overall yields for the complete synthesis typically range from 35-60%, depending on the specific conditions and purification methods employed. Key factors affecting yield include:

  • Purity of starting materials
  • Temperature control during critical steps
  • Selection of appropriate coupling reagents
  • Efficiency of purification methods

Purification and Characterization

Purification Techniques

The final compound and key intermediates can be purified using:

Technique Application Notes
Column Chromatography Final compound and intermediates Silica gel, typical eluent systems include hexane/ethyl acetate mixtures
Recrystallization Crystalline intermediates and final product Solvent systems such as ethanol/water or acetone/hexane
Preparative HPLC Final compound for high purity Reverse-phase conditions with acetonitrile/water gradients

Analytical Characterization

Confirmation of structure and purity involves:

  • 1H and 13C NMR spectroscopy
  • Mass spectrometry (HRMS)
  • Infrared spectroscopy
  • Elemental analysis
  • X-ray crystallography (if crystalline)

Purity Assessment

The purity of the final compound should be assessed by:

  • HPLC (>98% purity is typically required)
  • GC-MS (for volatile intermediates)
  • TLC (single spot with multiple solvent systems)

Scale-Up Considerations

Economic Factors

Cost optimization for larger-scale synthesis should focus on:

  • Selection of less expensive coupling reagents
  • Minimization of chromatographic purifications
  • Recovery and recycling of valuable reagents and solvents

Equipment Considerations

Specialized equipment for scale-up may include:

  • Jacketed reactors for temperature control
  • Mechanical stirrers for viscous mixtures
  • Efficient filtration systems
  • Solvent recovery apparatus

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological processes. The hydroxycyclohexenylmethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Chlorophenoxy-Propanamide Backbone

The following compounds share the 2-(4-chlorophenoxy)-2-methylpropanamide core but differ in substituents on the amide nitrogen:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (1-Hydroxycyclohex-2-en-1-yl)methyl Not provided Hypothesized enzyme inhibition -
2-(4-Chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide Adamantyl-methanesulfonamido group 452.98 (calculated) ATF4 inhibition; anticancer research
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide 4-Chlorophenyl 276.57 Crystallographic stability
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 3,4-Dichlorophenyl 358.65 Antimicrobial potential

Key Observations :

  • Adamantyl derivatives (e.g., ) exhibit enhanced steric bulk, likely improving target selectivity (e.g., ATF4 inhibition in cancer).
  • Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) increase lipophilicity, which may enhance antimicrobial activity but reduce solubility.
Enzyme Inhibition
  • ATF4 Inhibitors : The adamantyl derivative () targets ATF4, a transcription factor implicated in cancer. The hydroxycyclohexenyl group in the target compound may modulate binding affinity through conformational flexibility.
  • 17β-HSD Inhibitors: ’s compounds (25–27) inhibit 17β-hydroxysteroid dehydrogenase, a steroidogenic enzyme. The chlorophenoxy group is critical for substrate recognition, suggesting the target compound may share similar interactions .
Antimicrobial Activity

Compounds like 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides () exhibit antifungal properties. The target compound’s amide linkage and chlorophenoxy group align with these pharmacophores, though its hydroxycyclohexenyl substituent may alter spectrum or potency.

Physicochemical Properties

  • Lipophilicity : The adamantyl derivative (logP ~4.5 estimated) is highly lipophilic, while the hydroxycyclohexenyl group may reduce logP, improving aqueous solubility.
  • Stability: Crystallographic data for 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide () reveals planar amide bonds and halogen-driven crystal packing, which the target compound may lack due to its non-planar cyclohexenyl ring.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. Its molecular formula is C17H22ClNO3C_{17}H_{22}ClNO_3, and it features a chlorophenoxy group, a cyclohexenylmethyl moiety, and an amide functional group.

PropertyValue
Molecular FormulaC17H22ClNO3C_{17}H_{22}ClNO_3
Molecular Weight335.82 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
  • Preparation of the Cyclohexenylmethyl Intermediate : Involves cyclization and hydroxylation to form the desired structure.
  • Coupling Reaction : The final step combines the chlorophenoxy and cyclohexenylmethyl intermediates using a coupling agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance:

  • Bacterial Assays : In vitro tests revealed that the compound inhibits the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Preliminary studies suggest potential anti-inflammatory effects, which may be attributed to its ability to modulate specific inflammatory pathways. This could make it a candidate for further research in treating inflammatory diseases.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The proposed mechanism of action involves interaction with specific cellular receptors or enzymes:

  • The chlorophenoxy group may engage with cellular receptors, influencing signaling pathways.
  • The hydroxycyclohexenylmethyl group enhances binding affinity to target proteins, potentially increasing specificity and efficacy.

Comparative Analysis

When compared to similar compounds such as 4-chlorophenoxyacetic acid and other chlorophenoxy derivatives, this compound exhibits unique properties due to its structural complexity.

CompoundBiological ActivityUnique Features
4-chlorophenoxyacetic acidHerbicidalSimpler structure; primarily used in agriculture
2-(4-chlorophenoxy)-N-(3-pyridyl)ethan-1-oneAntimicrobialContains a pyridyl group; different activity profile
This Compound Antimicrobial, Anti-inflammatory, AnticancerComplex structure; multi-targeted action

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Effects : A laboratory study found that concentrations as low as 50 µg/mL effectively inhibited bacterial growth.
  • Anti-inflammatory Assessment : In vivo studies showed a reduction in inflammatory markers in animal models treated with this compound.
  • Cancer Cell Line Testing : Research indicated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines.

Q & A

Q. What are the critical steps for synthesizing 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Activation of carboxylic acid derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM).
  • Step 2 : Amine coupling under controlled temperatures (0–5°C to 25–30°C) to minimize side reactions.
  • Step 3 : Purification via acid-base extraction (e.g., washing with 2.0 N HCl and sodium bicarbonate) and column chromatography for isolation .
  • Key Reagents : TBTU, 2,6-lutidine, anhydrous sodium sulfate.

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to verify proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., VG70-70H spectrometer) for molecular weight validation.
  • X-ray Crystallography : Single-crystal diffraction to resolve 3D conformation and stereochemistry .
  • Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.5% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Keep in a cool, dry place (-20°C for long-term stability) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Parameter Optimization :
  • Temperature : Maintain 0–5°C during TBTU addition to suppress side reactions (e.g., racemization).
  • Solvent Choice : Use anhydrous DCM to prevent hydrolysis of intermediates.
  • Catalyst Loading : Adjust TBTU stoichiometry (1.5–2.0 equivalents) to enhance coupling efficiency .
  • Purification Strategies : Employ gradient column chromatography (hexane:ethyl acetate, 9:3 v/v) to isolate high-purity fractions .

Q. What mechanistic insights explain the regioselectivity of the coupling reaction?

  • Methodological Answer :
  • Coupling Agent Role : TBTU activates carboxyl groups via formation of reactive benzotriazole intermediates, favoring nucleophilic attack by the amine group .
  • Steric Effects : Bulky substituents (e.g., cyclohexenyl methyl group) may direct coupling to less hindered positions. Computational modeling (DFT) can predict transition-state geometries .

Q. How can contradictions in spectroscopic data across studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with X-ray crystallographic data to confirm assignments .
  • Replicate Conditions : Ensure identical solvent systems (e.g., DMSO-d₆ for NMR) and temperature controls to minimize variability .
  • Error Analysis : Use statistical tools (e.g., RSD%) to assess reproducibility of peak integrations .

Q. What strategies are effective for studying the compound’s bioactivity in drug discovery?

  • Methodological Answer :
  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenoxy or cyclohexenyl groups to identify pharmacophores .
  • ADME Profiling : Use LC-MS to evaluate metabolic stability in liver microsomes and plasma protein binding .

Q. How does the compound’s stereochemistry influence its crystallographic packing?

  • Methodological Answer :
  • X-ray Analysis : Resolve hydrogen bonding (e.g., N–H···O interactions) and π-π stacking between aromatic rings to explain lattice stability .
  • Comparative Studies : Compare with enantiomeric forms to assess how chirality affects melting points and solubility .

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